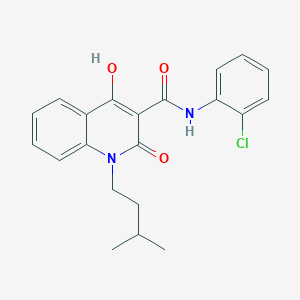
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic uses.
Mechanism of Action
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide works by selectively blocking the action of endothelin-1 at its receptor sites. Endothelin-1 is a potent vasoconstrictor that is produced by various cells in the body, including endothelial cells, smooth muscle cells, and cardiac myocytes. By blocking the action of endothelin-1, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can help to reduce blood pressure and improve blood flow to various organs.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including the following:
- Selective blockade of endothelin-1 receptor sites
- Reduction in blood pressure
- Improvement in blood flow to various organs
- Reduction in oxidative stress and inflammation
- Protection against ischemia-reperfusion injury
- Improvement in cardiac function
Advantages and Limitations for Lab Experiments
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in laboratory experiments, including its high selectivity for endothelin-1 receptor sites and its well-established mechanism of action. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques to measure its effects.
Future Directions
There are a number of potential future directions for research on 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, including the following:
- Further exploration of its potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and other conditions
- Development of more stable analogs with longer half-lives and improved pharmacokinetic profiles
- Investigation of its effects on other signaling pathways and cellular processes
- Examination of its potential use as a research tool for studying endothelin-1 signaling and related pathways.
In conclusion, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is a promising compound with a well-established mechanism of action and potential therapeutic applications in various diseases and conditions. Further research is needed to fully explore its potential and develop more stable analogs with improved pharmacokinetic profiles.
Synthesis Methods
The synthesis of 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-pyridinyl-1,2-dihydro-3-quinolinecarboxylic acid with butylamine and hydroxylamine. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Scientific Research Applications
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. One of the most promising applications is in the treatment of hypertension, as 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively block the action of endothelin-1, a potent vasoconstrictor that plays a key role in the regulation of blood pressure.
properties
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-7-5-4-6-14(15)17(23)16(19(22)25)18(24)21-13-8-10-20-11-9-13/h4-11,23H,2-3,12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXGDYFXNAUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


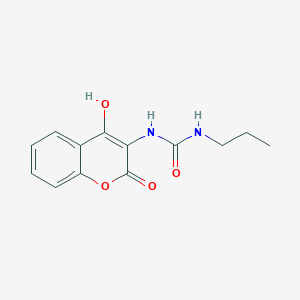
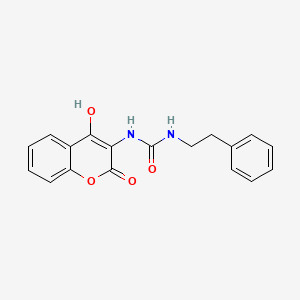
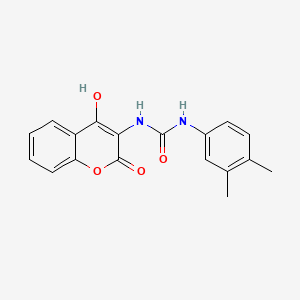
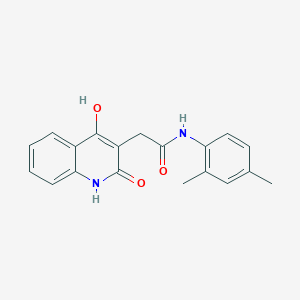

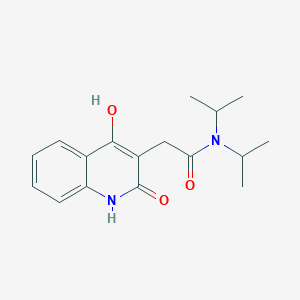
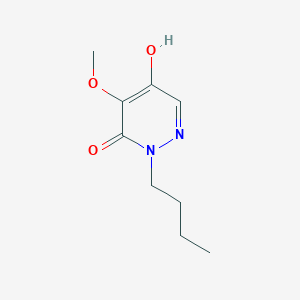
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)



